molecular formula C16H10ClN3O6S B2599017 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 831177-63-0

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2599017
CAS No.: 831177-63-0
M. Wt: 407.78
InChI Key: UPZBEDCUYPOYQT-UHFFFAOYSA-N
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Description

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a nicotinic acid moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with succinic anhydride to form an intermediate, which is then subjected to further reactions to introduce the thio and nicotinic acid groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid include:

  • 2-((1-(4-Bromo-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
  • 2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
  • 2-((1-(4-Fluoro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(4-chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O6S/c17-8-3-4-10(11(6-8)20(25)26)19-13(21)7-12(15(19)22)27-14-9(16(23)24)2-1-5-18-14/h1-6,12H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBEDCUYPOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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